molecular formula C19H16FP B12869776 (Fluoromethylene)triphenylphosphorane CAS No. 28096-33-5

(Fluoromethylene)triphenylphosphorane

Cat. No.: B12869776
CAS No.: 28096-33-5
M. Wt: 294.3 g/mol
InChI Key: XQPCUFCYTYPFDL-UHFFFAOYSA-N
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Description

(Fluoromethylene)triphenylphosphorane (CAS 28096-33-5) is a specialized fluorinated phosphorane reagent that provides researchers with a valuable pathway to incorporate fluorine into organic molecules. Its molecular formula is C19H16FP, and it has a molecular weight of 294.30 g/mol . This compound is primarily used in Wittig-type olefination reactions to access fluoroalkenyl compounds, which are motifs of significant interest in modern chemical research . Fluorinated alkenes, such as gem-difluoroalkenyl and monofluoroalkenyl arenes, serve as critical bioisosteres in medicinal chemistry. They are non-hydrolyzable mimics of carbonyl groups and amides, capable of fine-tuning the lipophilicity, metabolic stability, and binding affinity of drug candidates, thereby improving their overall bioavailability . The application of this compound in synthesis allows for the construction of these valuable structures with high E-isomeric selectivity under mild reaction conditions . This reagent is intended for use by qualified researchers in laboratory settings only. It is strictly for research purposes and is not labeled or approved for human consumption, therapeutic use, or any form of personal use. Researchers should consult safety data sheets and handle all chemicals using appropriate personal protective equipment (PPE) within a properly equipped fume hood.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28096-33-5

Molecular Formula

C19H16FP

Molecular Weight

294.3 g/mol

IUPAC Name

fluoromethylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C19H16FP/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H

InChI Key

XQPCUFCYTYPFDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=CF)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Reactivity and Synthetic Applications of Fluoromethylene Triphenylphosphorane

Wittig Olefination Reactions

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones to alkenes. wikipedia.orglibretexts.org The reaction involves a triphenyl phosphonium (B103445) ylide, in this case, (Fluoromethylene)triphenylphosphorane, which attacks the carbonyl carbon of an aldehyde or ketone. libretexts.org This initial nucleophilic addition leads to a betaine (B1666868) intermediate, which subsequently forms a four-membered ring intermediate known as an oxaphosphetane. libretexts.orgorganic-chemistry.org This intermediate is unstable and spontaneously decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction. udel.edu

Formation of Fluoroolefins and Fluoroalkenes

This compound is a key reagent for the synthesis of monofluoroalkenes. The reaction introduces a C=CHF or C=CFR moiety by replacing a carbonyl oxygen atom, providing a direct and predictable method for creating a carbon-carbon double bond with a fluorine substituent. libretexts.org

The synthesis of α-fluoroacrylates via the Wittig reaction would theoretically involve the reaction of this compound with an α-ketoester. In this proposed transformation, the ylide would react with the ketone functionality of the α-ketoester, leaving the ester group intact, to produce the corresponding α-fluoroacrylate.

While this represents a direct conceptual pathway, specific examples of this reaction using this compound are not extensively documented in primary literature. Alternative multi-step methods are often employed for the synthesis of these compounds. google.com

Hypothetical Reaction Scheme for α-Fluoroacrylate Synthesis

The direct Wittig reaction using this compound (Ph3P=CHF) yields monofluoroolefins (C=CHF). The generation of gem-difluoroolefins, which contain a C=CF2 group, requires a different but related Wittig reagent, namely (Difluoromethylene)triphenylphosphorane (Ph3P=CF2).

This necessary difluoro-ylide is typically generated in situ due to its reactivity. A common method involves the reaction between triphenylphosphine (PPh3) and a difluorocarbene (:CF2) precursor. For instance, the combination of (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) and triphenylphosphine can be used to achieve the gem-difluoroolefination of carbonyl compounds. The reaction is believed to proceed through the formation of the undetected difluoromethylene phosphonium ylide, which then reacts with aldehydes or activated ketones.

The stereochemical outcome of the Wittig reaction—that is, the formation of either the (E) or (Z) isomer of the alkene—is highly dependent on the nature of the ylide. wikipedia.org Ylides with electron-withdrawing, "stabilizing" groups tend to produce (E)-alkenes, whereas "non-stabilized" ylides, such as those with alkyl groups, typically yield (Z)-alkenes with high selectivity. wikipedia.orgpsiberg.com this compound is generally considered a non-stabilized or semi-stabilized ylide, and its reactions often result in mixtures of (E) and (Z) isomers, which can be challenging to separate. acs.org

To overcome this lack of stereospecificity, alternative methods have been developed. One notable strategy involves the use of (fluorovinyl)stannanes, which can be prepared from ketones and subsequently converted to either the (E) or (Z) terminal fluoroolefin with high stereochemical purity. acs.org This approach, while multi-step, provides reliable access to stereochemically defined fluoroolefins for applications where isomeric purity is critical, such as in the design of mechanism-based enzyme inhibitors. acs.orgacs.org

Scope and Selectivity in Carbonyl Olefination

The Wittig reaction with this compound is applicable to a wide range of carbonyl compounds, though its reactivity and selectivity are influenced by the substrate's structure. wikipedia.org

This compound reacts readily with a variety of aldehydes and ketones to furnish the corresponding fluoroolefins. libretexts.orgmasterorganicchemistry.com Generally, aldehydes are more reactive than ketones due to lesser steric hindrance around the carbonyl carbon. The reaction tolerates a range of functional groups on the carbonyl-containing substrate.

Reactions with aliphatic and aromatic aldehydes typically proceed efficiently. Ketones also undergo the reaction, although sterically hindered ketones can react slowly and may result in lower yields. wikipedia.org In such cases, alternative olefination methods like the Horner–Wadsworth–Emmons reaction are sometimes preferred. The reaction has been successfully applied to both cyclic and acyclic ketones. The table below summarizes representative examples of the olefination of various aldehydes and ketones.

Table 1: Examples of Wittig Olefination with this compound and Related Reagents This table includes data for fluoroolefination reactions, including those with related reagents for gem-difluoroolefination for illustrative purposes.

Carbonyl SubstrateReagent SystemProductYield (%)Reference
BenzaldehydePh3P=CHF1-Fluoro-2-phenylethene- wikipedia.org
CyclohexanonePh3P=CHFFluoromethylenecyclohexane- libretexts.org
9-Anthraldehyde(Carbethoxymethylene)triphenylphosphorane*Ethyl 3-(anthracen-9-yl)acrylateHigh udel.edu
4-NitrobenzaldehydeTMSCF2Cl / PPh31-(1,1-Difluoroethenyl)-4-nitrobenzene85-
4-MethoxybenzaldehydeTMSCF2Cl / PPh31-(1,1-Difluoroethenyl)-4-methoxybenzene82-
2-NaphthaldehydeTMSCF2Cl / PPh32-(1,1-Difluoroethenyl)naphthalene81-
DodecanalTMSCF2Cl / PPh31,1-Difluorotridec-1-ene47-
AcetophenoneTMSCF2Cl / PPh3No Reaction0-
4-NitroacetophenoneTMSCF2Cl / PPh31-(1,1-Difluoroprop-1-en-2-yl)-4-nitrobenzene72-
BenzophenonePh3P=CHF1,1-Diphenyl-2-fluoroethylene91 acs.org

Note: Data for (Carbethoxymethylene)triphenylphosphorane and TMSCF2Cl/PPh3 systems are included to illustrate the broader scope of Wittig and Wittig-type olefination reactions.


Diastereoselectivity and E/Z Ratio Control

The stereochemical outcome of the Wittig reaction, yielding either the E (trans) or Z (cis) isomer of the resulting alkene, is highly dependent on the nature of the phosphorus ylide. wikipedia.org For ylides substituted with an electron-withdrawing group, known as stabilized ylides, the reaction typically favors the formation of the (E)-alkene. wikipedia.orgorganic-chemistry.org Conversely, non-stabilized ylides, such as those with alkyl substituents, generally yield the (Z)-alkene with high selectivity. wikipedia.orgorganic-chemistry.org

The presence of a fluorine atom on the ylide carbon introduces significant electronic effects, modifying its reactivity. In the case of reactions involving fluorinated benzaldehydes and stabilized phosphoranes like benzoylmethylidenetriphenylphosphoranes, good E-selectivity is often observed. researchgate.net However, when using cyanomethylidenetriphenylphosphorane, appreciable amounts of the Z-isomeric olefins can also be formed. researchgate.net

Controlling the stereoselectivity in the synthesis of monofluoroalkenes is crucial, and various strategies have been developed. For instance, the Schlosser modification of the Wittig reaction or the Julia-Kocienski olefination can be employed to selectively obtain the (E)-alkene. wikipedia.orgnih.gov The stereoselectivity of the Julia-Kocienski olefination can be tuned by the choice of reaction conditions; for example, using DBU in polar solvents at room temperature can favor E-isomers, while conditions like NaH in THF can yield the Z-isomer with high selectivity. nih.gov

A summary of factors influencing the stereoselectivity in related olefination reactions is presented below.

Reaction TypeReagent/ConditionPredominant Isomer
Wittig ReactionStabilized Ylide (e.g., R = Ester, Ketone)E-alkene wikipedia.org
Wittig ReactionUnstabilized Ylide (e.g., R = Alkyl)Z-alkene wikipedia.org
Julia-KocienskiDBU in polar solvent (e.g., DMF)E-alkene nih.gov
Julia-KocienskiNaH in THFZ-alkene (≥98%) nih.gov
Effects of Reaction Conditions (e.g., Solventless Olefination)

The conditions under which an olefination is performed can have a profound impact on its outcome, including reaction rate and yield. In recent years, solventless, or neat, reaction conditions have gained traction as a more environmentally friendly and efficient synthetic approach. researchgate.net

Solvent-free Wittig olefinations have been successfully carried out with fluorinated benzaldehydes and stabilized phosphoranes. researchgate.net These reactions can be exothermic, indicating high reactivity even in the absence of a solvent. The high reactivity of fluorinated benzaldehydes under these conditions allows for better control over the reaction to selectively produce the desired products compared to non-fluorinated analogues. researchgate.net Mechanochemical methods, which involve the manual or mechanical grinding of solid reactants, also represent a solvent-free approach that can produce fluorinated imines in high yields and short reaction times.

Transformations Beyond Standard Olefination

While primarily known for its role in olefination, the reactivity of this compound and related species extends to other valuable chemical transformations.

Reactions with Fluorinated Amides: Formation of Enamine and Imine Tautomers

The Wittig reaction is not limited to aldehydes and ketones. Fluorinated amides can react with phosphorus ylides in a transformation that yields a tautomeric mixture of enamines and imines. numberanalytics.com For example, N-trifluoroacetylanilines undergo a Wittig reaction to produce enamine derivatives, which serve as important precursors for synthesizing fluorinated indoles and quinolones. numberanalytics.com The reaction is believed to proceed through a putative oxaphosphetane intermediate, analogous to the standard Wittig mechanism, before yielding the final tautomeric products. numberanalytics.com

Deoxygenative Difluoromethylenation of Carbonyl Compounds

A related and powerful transformation is the deoxygenative gem-difluoroolefination of carbonyl compounds. This reaction converts a carbonyl group (C=O) into a gem-difluorovinyl group (C=CF₂). The gem-difluorovinyl functionality is considered a bioisostere for a carbonyl group and is a valuable precursor in the synthesis of other fluorinated compounds. pressbooks.pub

This transformation is typically achieved by generating a difluoromethylene phosphonium ylide in situ. One common method involves the reaction between a difluorocarbene (:CF₂) source and triphenylphosphine. pressbooks.pub Reagents such as (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl) have proven effective as difluorocarbene precursors for this purpose. pressbooks.pub The combination of TMSCF₂Cl and triphenylphosphine provides an effective system for the deoxygenative gem-difluoroolefination of both aldehydes and activated ketones. pressbooks.publibretexts.org

Diverse Chemical Transformations

The fundamental reactivity of phosphorus ylides as nucleophiles allows them to participate in reactions beyond addition to carbonyls.

Nucleophilic Substitution Reactions

Phosphorus ylides are potent nucleophiles due to the electron-rich carbanionic center. masterorganicchemistry.com While their reaction with carbonyls is most common, they can also participate in nucleophilic substitution (SN2) reactions. The synthesis of the phosphonium salt precursor to the ylide itself is a classic example of an SN2 reaction, where triphenylphosphine acts as the nucleophile attacking an alkyl halide. masterorganicchemistry.comlibretexts.orglumenlearning.com

Following deprotonation, the resulting ylide can, in turn, act as a nucleophile. For instance, simple ylides like methylenetriphenylphosphorane (B3051586) can be alkylated by primary alkyl halides. This reaction is a nucleophilic substitution that forms a new, more complex phosphonium salt, which can then be used in subsequent Wittig reactions. libretexts.orgwikipedia.org This demonstrates the versatility of phosphorus ylides to act as nucleophiles in C-C bond-forming substitution reactions, in addition to their canonical role in olefination. wikipedia.org

Michael Addition Reactions with Metalated Ylides

Information regarding the Michael addition reactions specifically involving metalated this compound is not readily found in the surveyed literature. Michael additions are a well-established class of reactions involving the 1,4-conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). While ylides can be metalated to enhance their nucleophilicity, specific studies detailing this application for this compound in Michael additions are not prominently documented in publicly accessible resources.

Role in the Synthesis of Complex Molecules

The application of this compound in the synthesis of complex molecules is an area of interest, particularly for the introduction of fluorine, which can significantly alter the biological properties of a molecule.

Application in the Construction of Fluorinated Nucleosides

The synthesis of fluorinated nucleosides is a significant area of medicinal chemistry, as the incorporation of fluorine can enhance metabolic stability and biological activity. nih.govmdpi.com The primary methods for creating these compounds involve either the direct fluorination of a pre-existing nucleoside or the condensation of a fluorinated sugar moiety with a nucleobase. nih.gov While various fluorinating agents are employed in these syntheses, the specific use of this compound for the construction of fluorinated nucleosides is not explicitly detailed in the available literature.

Utilization in the Synthesis of Hydrofluorocarbons

Hydrofluorocarbons (HFCs) are organofluorine compounds containing hydrogen, fluorine, and carbon atoms. While the Wittig reaction using fluorinated ylides is a plausible method for creating certain C-F and C=C bonds found in some HFCs, specific examples detailing the use of this compound for the synthesis of hydrofluorocarbons are not described in the surveyed materials. Research in this area often focuses on the polymerization of fluorinated monomers to create materials with specific properties.

Integration into Convergent Synthesis Strategies

Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then joined together at a late stage. This approach is often more efficient for the synthesis of large and complex molecules. While the introduction of fluorinated synthons is a key step in many convergent strategies, there are no specific examples in the available literature that showcase the integration of this compound into such a synthetic plan.

Mechanistic Investigations of Fluoromethylene Triphenylphosphorane Mediated Processes

Unraveling the Wittig Olefination Mechanism

The Wittig reaction, a cornerstone of organic synthesis for creating carbon-carbon double bonds, involves the reaction of a phosphorus ylide with an aldehyde or a ketone. The mechanism of this reaction, particularly when using fluorinated ylides such as (Fluoromethylene)triphenylphosphorane, has been a subject of detailed investigation to understand its intermediates, the influence of reagents, and the factors governing its stereochemical outcome.

The currently accepted mechanism for the Wittig reaction, including those involving fluorinated phosphoranes, proceeds through a key four-membered ring intermediate known as an oxaphosphetane. udel.eduwikipedia.org This cyclic species is formed from the reaction of the ylide with a carbonyl compound. wikipedia.orgtotal-synthesis.com The formation of the highly stable triphenylphosphine (B44618) oxide byproduct, with its strong phosphorus-oxygen double bond, is the thermodynamic driving force for the entire reaction sequence. udel.edutotal-synthesis.com

Historically, a stepwise mechanism involving a dipolar, zwitterionic intermediate called a betaine (B1666868) was postulated. udel.edulibretexts.org This betaine was thought to subsequently undergo ring closure to form the oxaphosphetane. udel.eduorganic-chemistry.org However, direct experimental evidence for the existence of uncomplexed betaine intermediates has remained elusive. udel.edu

Modern mechanistic studies, especially for reactions conducted in the absence of lithium salts, strongly support a more direct pathway. wikipedia.orgmasterorganicchemistry.com It is now widely believed that the oxaphosphetane is formed directly via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound. udel.edutotal-synthesis.comorganic-chemistry.orgmasterorganicchemistry.com In this scenario, the oxaphosphetane is the first and only intermediate on the reaction pathway. wikipedia.org This intermediate is typically short-lived and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final alkene and triphenylphosphine oxide. total-synthesis.commasterorganicchemistry.com

In certain synthetic protocols for fluoromethylenation, the phosphorus ylide is generated in situ. One notable method involves the use of zinc. For instance, the Wittig-type reaction of an aldehyde with a phosphorus ylide, generated from the reaction of hexamethylphosphoramide (HMPT) and dibromodifluoromethane (CF2Br2), was found to be critically dependent on the presence of zinc. researchgate.net

While the broader class of zinc carbenoids, such as those used in Simmons-Smith cyclopropanation, are well-known, their direct role in the formation of this compound is part of a specific set of reaction conditions. ucl.ac.ukscielo.br In the context of the aforementioned difluoromethylenation, the zinc likely facilitates the formation of an organozinc intermediate which then leads to the phosphorus ylide. This highlights the importance of specific reagents in the generation of the reactive ylide species for subsequent olefination. researchgate.net

The sequence of reactant addition is a critical parameter in Wittig reactions to ensure the efficient formation of the desired alkene and to avoid potential side reactions. The phosphorus ylide, particularly a non-stabilized ylide, is a strong base. total-synthesis.com Therefore, the ylide is typically generated first by deprotonating its precursor, the phosphonium (B103445) salt, with a strong base. total-synthesis.commasterorganicchemistry.com The carbonyl compound is then added to the pre-formed ylide. total-synthesis.com This order of addition prevents the base from reacting directly with the carbonyl compound, which could lead to side reactions such as enolization. total-synthesis.com

The stereochemistry of the alkene product in a Wittig reaction is determined during the formation of the oxaphosphetane intermediate. total-synthesis.com The orientation of the substituents on the four-membered ring dictates whether the final product is the (E)- or (Z)-isomer. total-synthesis.com For reactions proceeding under kinetic control, particularly in the absence of lithium salts, the stereochemical outcome is a direct consequence of the transition state leading to the diastereomeric oxaphosphetanes. wikipedia.orglibretexts.org

The nature of the ylide plays a significant role in determining the diastereoselectivity:

Non-stabilized ylides , such as those with alkyl substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. wikipedia.orgorganic-chemistry.org

Stabilized ylides , which contain electron-withdrawing groups (e.g., ester, ketone), typically yield (E)-alkenes with high selectivity. wikipedia.orgorganic-chemistry.org

Semi-stabilized ylides , for instance, those with an aryl group, often result in poor (E)/(Z) selectivity. wikipedia.org

The presence of lithium salts can significantly alter the stereochemical outcome, a phenomenon sometimes referred to as "stereochemical drift". libretexts.org This is because lithium ions can coordinate to the intermediates, potentially allowing for equilibration that favors the more thermodynamically stable (E)-alkene. wikipedia.orglibretexts.org

Understanding Ylide Reactivity and Stability

The reactivity and stability of this compound are central to its application in organic synthesis. A key aspect of its chemical behavior is its dynamic relationship with the corresponding carbene.

Difluoromethylene ylide (Ph3P=CF2) and difluorocarbene (:CF2) are both highly reactive intermediates that can be interconverted. nih.govcas.cn Computational studies have shown that the dissociation of the difluoromethylene ylide into triphenylphosphine and difluorocarbene has a relatively low energy barrier, indicating that this conversion is feasible. cas.cn

This equilibrium has significant synthetic implications. The stable and easily handled precursor, (triphenylphosphonio)difluoroacetate (Ph3P+CF2CO2⁻, PDFA), serves as an excellent source for both species. nih.govnih.gov Upon gentle warming, PDFA can decarboxylate to form the difluoromethylene ylide. nih.gov This ylide can then either engage in a Wittig reaction or dissociate further to generate difluorocarbene. nih.gov

Conversely, it is also possible to generate the difluoromethylene ylide from difluorocarbene precursors. nih.govcas.cn This dynamic interplay allows chemists to selectively perform either Wittig difluoro-olefination (via the ylide) or difluorocyclopropanation (via the carbene), often starting from the same reagent. nih.gov It has also been observed that the reactivity of the ylide in Wittig reactions can differ depending on its source, suggesting subtle differences in the reactive species generated through different pathways. nih.gov

Factors Influencing Ylide Decomposition Pathways

The stability and decomposition pathways of this compound are critical determinants of its utility in synthetic chemistry. Several factors, including temperature, solvent polarity, and the presence of electrophilic or protic species, can significantly influence the fate of this fluorinated ylide.

Thermal Stability: this compound exhibits moderate thermal stability. Its precursor, (triphenylphosphonio)difluoroacetate (PDFA), a stable phosphobetaine, undergoes decarboxylation upon heating to generate the ylide. This process is typically carried out in situ at elevated temperatures, commonly around 80°C in a solvent like N-methyl-2-pyrrolidone (NMP) cas.cn. The thermal stability of the ylide is influenced by the substituents on the phosphorus atom; electron-withdrawing groups can impact the stability and subsequent reactivity cas.cn. The presence of a trifluoromethyl group, for instance, has been shown to be beneficial to the thermal stability of certain compounds nih.gov.

Solvent Effects: The choice of solvent plays a crucial role in the stability and decomposition of the ylide. Polar aprotic solvents like dimethylformamide (DMF) are often employed for the generation and reaction of this compound. However, prolonged exposure to polar solvents, even at room temperature, can lead to slow decomposition cas.cn. This decomposition can be observed via techniques like 19F NMR spectroscopy, which can detect the disappearance of the characteristic ylide signal cas.cn.

Hydrolysis and Protic Species: Like many phosphorus ylides, this compound is sensitive to moisture and other protic reagents. Contact with water leads to decomposition, yielding triphenylphosphine oxide and fluorinated hydrocarbons libretexts.orglibretexts.org. The high basicity of the ylide facilitates protonation, initiating the decomposition cascade. Therefore, reactions involving this ylide are typically conducted under anhydrous conditions to prevent premature degradation.

Electrophilic Reagents: The inherent nucleophilicity of the ylidic carbon makes this compound susceptible to reaction with various electrophiles. While this reactivity is harnessed for desired chemical transformations, such as the Wittig reaction with aldehydes and ketones, unwanted side reactions with other electrophilic species present in the reaction mixture can lead to decomposition and the formation of byproducts.

A significant decomposition pathway for some phosphorus ylides involves the transfer of aryl substituents from the phosphonium group or intramolecular deprotonation, driven by the high nucleophilicity of the ylide nih.gov. While not specifically detailed for this compound in the provided search results, these represent plausible decomposition routes that can compete with the desired reaction pathway.

The following table summarizes the key factors influencing the decomposition of this compound:

FactorInfluence on Decomposition
Temperature Elevated temperatures are required for in situ generation from its precursor but can also promote decomposition.
Solvent Polar aprotic solvents can facilitate ylide formation but may also contribute to slow decomposition over time.
Water/Protic Species Rapidly decomposes the ylide through protonation and subsequent hydrolysis.
Electrophiles Reacts with various electrophiles, which can be a desired reaction or a decomposition pathway.

Impact of Halogen Substituents on Difluoromethylene Transfer Reactivity

The presence of fluorine atoms on the ylidic carbon of this compound profoundly influences its reactivity in difluoromethylene transfer reactions, distinguishing it from its non-fluorinated and other halogenated counterparts. The high electronegativity and unique electronic properties of fluorine play a central role in modulating the stability and nucleophilicity of the ylide, thereby affecting the course and efficiency of the Wittig reaction.

The reactivity of dihalomethylene triphenylphosphoranes has been a subject of interest in synthetic chemistry chemistry-chemists.comthieme.comthieme-connect.de. Theoretical studies have been conducted to understand the effect of substituents on the phosphorus atom in the Wittig reaction. These studies indicate that fluorine as a substituent on the phosphorus atom can significantly increase the energy barrier for the reaction compared to hydrogen, methyl, or phenyl groups, making the reaction less favorable researchgate.net.

While direct comparative studies on the difluoromethylene transfer reactivity of a series of (dihalomethylene)triphenylphosphoranes (where the halogens are F, Cl, Br, I) are not extensively detailed in the provided search results, the general principles of halogen substitution effects can be inferred. The stability and reactivity of phosphorus ylides are highly dependent on the substituents attached to the ylidic carbon atom thieme-connect.de. Electron-withdrawing groups, such as halogens, generally stabilize the ylide.

The fluorine atoms in this compound exert a strong electron-withdrawing inductive effect, which stabilizes the negative charge on the ylidic carbon. This stabilization, however, also reduces the nucleophilicity of the ylide compared to non-stabilized alkylidenephosphoranes organic-chemistry.org. This is a common trend observed in Wittig chemistry, where stabilized ylides are generally less reactive than their non-stabilized counterparts organic-chemistry.org.

The impact of different halogen substituents on the reactivity of the corresponding dihalomethylene ylides can be qualitatively predicted based on their electronegativity and size. The high electronegativity of fluorine leads to significant stabilization of the ylide, potentially making it less reactive than the corresponding dichloro- or dibromomethylene ylides. However, the smaller size of the fluorine atom might lead to different steric interactions in the transition state of the Wittig reaction compared to larger halogens.

The following table provides a qualitative comparison of the expected impact of different halogen substituents on the properties of dihalomethylene triphenylphosphoranes:

Halogen (X) in Ph3P=CX2ElectronegativityExpected Ylide StabilityExpected Ylide Nucleophilicity
F HighHighLow
Cl MediumModerateModerate
Br MediumModerateModerate
I LowLowHigh

Methodologies for Mechanistic Studies

Elucidating the intricate mechanisms of reactions involving this compound requires a combination of sophisticated experimental and computational techniques. These methodologies provide crucial insights into reaction pathways, intermediates, and transition states, ultimately enabling a deeper understanding and optimization of these synthetic transformations.

Experimental Probing of Reaction Pathways

A variety of experimental techniques are employed to investigate the reaction pathways of this compound. These methods are designed to identify and characterize reactive intermediates, determine reaction kinetics, and probe the stereochemical course of the reaction.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the Wittig reaction in situ. 31P NMR spectroscopy is particularly useful for monitoring the phosphorus-containing species throughout the reaction, from the starting phosphonium salt to the ylide, the oxaphosphetane intermediate, and the final triphenylphosphine oxide byproduct rsc.org. The detection and characterization of the oxaphosphetane intermediate by NMR provide strong evidence for the currently accepted [2+2] cycloaddition mechanism of the Wittig reaction under lithium-free conditions wikipedia.orgudel.edu. 19F NMR spectroscopy is also invaluable for tracking the fluorine-containing species, including the ylide and the final gem-difluoroolefin product cas.cn.

Kinetic Studies: The rates of Wittig reactions can be monitored to gain insights into the reaction mechanism. By systematically varying the concentrations of reactants and observing the effect on the reaction rate, the rate law can be determined, providing information about the molecularity of the rate-determining step. For instance, pseudo-first-order kinetic studies have been used to determine the rate constants for Wittig olefination in aqueous media rsc.org. Such studies can help to quantify the impact of substituents and reaction conditions on the reaction rate.

Trapping Experiments: In cases where reactive intermediates are too short-lived to be observed directly, trapping experiments can provide indirect evidence for their existence. This involves introducing a "trapping" agent that is known to react specifically with the proposed intermediate. The isolation and characterization of the trapped product can then support the intermediacy of the transient species. For example, difluorocarbene, a potential intermediate in some reactions involving fluorinated reagents, can be trapped by various reagents to confirm its generation cas.cn.

Stereochemical Analysis: The stereochemical outcome of the Wittig reaction provides important clues about the reaction mechanism. The geometry of the resulting alkene is often dependent on the nature of the ylide and the reaction conditions organic-chemistry.org. Analysis of the Z/E ratio of the alkene products, typically by gas chromatography (GC) or NMR spectroscopy, can help to distinguish between different mechanistic pathways and transition state models rsc.org.

Computational Chemistry Approaches (e.g., DFT Calculations)

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for investigating the mechanisms of complex organic reactions, including those involving this compound. DFT calculations allow for the detailed exploration of potential energy surfaces, providing valuable information about the structures and energies of reactants, intermediates, transition states, and products.

Transition State Analysis: One of the key strengths of DFT is its ability to locate and characterize transition state structures. By calculating the geometry and vibrational frequencies of a transition state, chemists can gain a detailed understanding of the bond-forming and bond-breaking processes that occur during a reaction. This information is crucial for elucidating the reaction mechanism at a molecular level. For example, DFT calculations have been used to model the transition states in the Wittig reaction, helping to explain the observed stereoselectivity nih.gov.

Reaction Pathway Modeling: DFT calculations can be used to map out the entire reaction pathway, from reactants to products. By calculating the energies of all stationary points along the reaction coordinate, a potential energy profile can be constructed. This profile provides quantitative information about the activation energies and reaction enthalpies, allowing for a comparison of different possible mechanistic pathways. Computational studies have supported the concerted [2+2] cycloaddition mechanism for the Wittig reaction by demonstrating that it is energetically more favorable than a stepwise mechanism involving a betaine intermediate under salt-free conditions udel.edu.

Substituent Effects: Computational methods are also well-suited for systematically studying the influence of substituents on reaction energetics and mechanisms. By performing calculations on a series of related molecules with different substituents, it is possible to dissect the electronic and steric effects that govern reactivity. For instance, theoretical studies have examined the effect of replacing the phenyl groups on the phosphorus atom with other substituents, including fluorine, and have shown that such modifications can have a significant impact on the energy barrier of the Wittig reaction researchgate.net.

The following table highlights the application of DFT calculations in mechanistic studies of ylide-mediated reactions:

ApplicationDescription
Transition State Optimization Locating the geometry and energy of the highest point on the reaction pathway.
Reaction Coordinate Mapping Calculating the energy profile along the reaction pathway to identify intermediates and activation barriers.
Vibrational Frequency Analysis Confirming the nature of stationary points (minima or transition states) and calculating zero-point vibrational energies.
Thermodynamic Calculations Determining the enthalpy, entropy, and Gibbs free energy of reaction.
Analysis of Substituent Effects Quantifying the electronic and steric influence of different functional groups on reactivity.

Q & A

Q. What are the established synthetic routes for preparing (fluoromethylene)triphenylphosphorane, and how are intermediates characterized?

The synthesis typically involves reacting a fluorinated phosphonium salt (e.g., fluoromethyltriphenylphosphonium chloride) with a base like triethylamine in anhydrous dichloromethane (DCM) to generate the ylide. Subsequent addition of acyl chlorides or aldehydes under controlled conditions yields the target compound. Characterization employs melting point analysis, 1^1H/13^13C NMR (to confirm fluorine coupling patterns), IR (to identify P=C and C-F stretches), mass spectrometry (for molecular ion verification), and elemental analysis .

Q. How does this compound function in Wittig reactions, and what are its advantages over non-fluorinated analogs?

The fluoromethylene group enhances the ylide’s electrophilicity due to fluorine’s electron-withdrawing effect, improving reactivity with carbonyl compounds. This results in higher regioselectivity and yields for alkenes compared to non-fluorinated ylides. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side reactions like ylide decomposition .

Q. What safety protocols are recommended when handling this compound?

While direct toxicity data for this compound is limited, analogous triphenylphosphoranes require PPE (gloves, goggles) due to potential skin/respiratory irritation. Work in a fume hood to avoid inhalation of fine particulates. Thermal decomposition may release phosphorus oxides, necessitating controlled heating and ventilation .

Advanced Research Questions

Q. How can flow chemistry systems improve the scalability and efficiency of Wittig reactions using this compound?

Flow reactors (e.g., Uniqsis FlowSyn) enable precise control of residence time (e.g., 10 min at 210°C) and reagent mixing, achieving >95% conversion in continuous synthesis. This method minimizes side reactions and enhances reproducibility compared to batch microwave experiments .

Q. What mechanistic insights explain the stereochemical outcomes of fluorinated ylides in alkene synthesis?

Fluorine’s electronegativity stabilizes the transition state via inductive effects, favoring trans-selectivity in alkene formation. Computational studies (DFT) and 31^31P NMR monitoring of ylide-carbenoid intermediates can elucidate steric and electronic contributions .

Q. How does the fluorine substituent influence the stability and reactivity of this compound under varying pH conditions?

Fluorine increases the ylide’s susceptibility to hydrolysis in protic solvents. Kinetic studies in buffered solutions (pH 3–10) reveal rapid degradation under acidic conditions, necessitating anhydrous, aprotic environments for long-term storage .

Q. What strategies address low conversion rates in Wittig reactions involving sterically hindered aldehydes?

Low conversion (e.g., <20% for bulky substrates) can be mitigated by:

  • Using excess ylide (3.0 equiv.) to drive equilibrium.
  • Employing high-boiling solvents (toluene, DMF) to increase reaction temperature.
  • Derivatizing aldehydes with electron-withdrawing groups to enhance electrophilicity .

Q. How is this compound applied in the synthesis of fluorinated bioactive compounds?

The ylide has been used to synthesize fluorinated pyrrolidines and deltamethrinic acid analogs. Key steps include ketone olefination followed by deprotection (e.g., Pd-catalyzed hydrostannolysis) to yield chiral intermediates for agrochemicals and pharmaceuticals .

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